4'-Butyl-[1,1'-biphenyl]-3-thiol
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry and Materials Science
The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in both organic chemistry and materials science. bldpharm.commdpi.com Its rigid, planar structure provides a well-defined molecular backbone that is foundational to the design of a wide array of functional molecules. In the pharmaceutical industry, the biphenyl moiety is a common feature in drugs targeting a range of conditions, including hypertension and inflammation, due to its ability to favorably interact with biological targets. bldpharm.comnih.gov
In materials science, the biphenyl unit is a critical component in the development of liquid crystals (LCs). uchicago.edu The rod-like shape of biphenyl derivatives allows them to form ordered phases that are responsive to external stimuli like electric fields, a property that is the basis for modern display technologies. uchicago.edumdpi.com Furthermore, the electronic properties of the biphenyl system allow for its incorporation into organic light-emitting diodes (OLEDs) and other advanced electronic materials. rsc.org The synthesis of substituted biphenyls is well-established, with methods like the Suzuki-Miyaura cross-coupling reaction providing efficient routes to a diverse range of derivatives. rsc.orggoogle.com
Fundamental Role of Thiol Functionality in Chemical Synthesis and Functional Materials
The thiol group (-SH), the sulfur analog of an alcohol's hydroxyl group, possesses a unique set of chemical properties that make it invaluable in both synthesis and the creation of functional materials. sigmaaldrich.com Thiols are known for their strong, often unpleasant odors, which is a simple testament to their distinct reactivity. sigmaaldrich.com
In chemical synthesis, the thiol group is a versatile nucleophile and can readily participate in a variety of reactions, including the formation of carbon-sulfur bonds. masterorganicchemistry.com This reactivity is crucial for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. chemicalbook.com Thiols can also be oxidized to form disulfide bonds (-S-S-), a reversible linkage that is fundamental to protein structure and is increasingly exploited in the design of "smart" materials that can self-heal or respond to redox stimuli.
A particularly significant application of thiols in materials science is their ability to form self-assembled monolayers (SAMs) on the surfaces of noble metals, especially gold. nih.govresearchgate.net The strong affinity of sulfur for gold leads to the spontaneous formation of highly ordered, single-molecule-thick films. These SAMs are instrumental in tailoring the surface properties of materials for applications in sensors, electronics, and biocompatible coatings.
Overview of 4'-Butyl-[1,1'-biphenyl]-3-thiol within the Context of Substituted Biphenyl-Thiol Derivatives
This compound is a molecule that strategically combines the key features of both the biphenyl and thiol groups. Its structure consists of a biphenyl core where one phenyl ring is substituted with a butyl group at the 4'-position and the other with a thiol group at the 3-position.
The butyl group is a simple alkyl chain that can influence the molecule's solubility and its packing in the solid state or in liquid crystalline phases. The placement of the thiol group at the 3-position, as opposed to the more common 4-position, can introduce interesting structural and electronic asymmetries into the molecule.
While specific research on this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds. For instance, the presence of both the biphenyl scaffold and the thiol group suggests potential applications in areas where both features are advantageous. This could include the development of novel liquid crystals with specific surface anchoring properties, or the creation of functional surfaces where the biphenyl unit provides a defined structure and the thiol group ensures strong attachment to a substrate.
Below is a table summarizing some of the key properties of this compound, largely derived from its chemical structure and data from chemical suppliers.
| Property | Value |
| Chemical Formula | C16H18S |
| Molecular Weight | 242.38 g/mol |
| CAS Number | 845822-88-0 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Table 1: Physicochemical Properties of this compound. Data sourced from PubChem and commercial supplier information. bldpharm.comnih.gov
Historical Trajectory and Current Frontiers in Biphenyl-Thiol Compound Research
The historical development of biphenyl chemistry dates back over a century, with early work focusing on fundamental synthesis and reactivity. rsc.org The discovery of the utility of biphenyls in liquid crystals and pharmaceuticals in the latter half of the 20th century led to a surge in research in this area. bldpharm.comuchicago.edu Similarly, the study of thiols has a long history, with their importance in biological systems being recognized early on. The development of techniques for forming self-assembled monolayers in the 1980s opened up new frontiers for thiols in materials science. nih.gov
The convergence of these two fields into the study of biphenyl-thiol derivatives is a more recent trend, driven by the desire to create highly functionalized molecules with precisely controlled properties. Current research frontiers are focused on several key areas:
Advanced Liquid Crystals: The synthesis of novel biphenyl-thiol-based liquid crystals is an active area of research. nih.gov These molecules could lead to displays with faster switching times, lower power consumption, and improved viewing angles. The thiol group can be used to anchor the liquid crystal molecules to surfaces, providing better control over their alignment. nih.gov
Molecular Electronics: The ability of thiols to bind to gold electrodes, combined with the defined electronic properties of the biphenyl scaffold, makes these molecules attractive candidates for use in molecular-scale electronic devices. Research is ongoing to understand and control the flow of electricity through single molecules or monolayers of biphenyl-thiols.
Biosensors: The surface-anchoring properties of the thiol group and the potential for the biphenyl unit to interact with biological molecules make these compounds promising for the development of sensitive and selective biosensors. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-butylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h4,6-12,17H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNPTQEAXFNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304801 | |
| Record name | 4′-Butyl[1,1′-biphenyl]-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845822-88-0 | |
| Record name | 4′-Butyl[1,1′-biphenyl]-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845822-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Butyl[1,1′-biphenyl]-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Butyl 1,1 Biphenyl 3 Thiol and Analogous Structures
Strategies for the Construction of the Biphenyl (B1667301) Core
The formation of the C-C bond linking the two phenyl rings is the foundational step in the synthesis. Biaryl scaffolds are prevalent in numerous materials and pharmacologically active compounds, leading to the development of several robust synthetic methods. mdpi.com
Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the construction of biaryl systems. rsc.orgbohrium.comthermofisher.com These methods generally involve the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium. rsc.org
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the requisite boronic acids or esters. gre.ac.uknih.gov The synthesis of a 4'-butylbiphenyl core could be achieved by coupling 4-butylphenylboronic acid with a 3-substituted halobenzene or, alternatively, by coupling phenylboronic acid with a 1-halo-4-butylbenzene derivative. nih.govyoutube.com
Negishi Coupling: The Negishi coupling employs organozinc reagents, which are coupled with organic halides or triflates. wikipedia.orgrsc.org This reaction is highly versatile, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms, and is frequently used in the total synthesis of complex molecules. wikipedia.org For the target scaffold, a potential route involves the reaction of a 4-butylphenylzinc halide with a 3-substituted halobenzene, catalyzed by a palladium or nickel complex. wikipedia.orgresearchgate.net
Kumada Coupling: As one of the earliest developed cross-coupling methods, the Kumada coupling utilizes organomagnesium reagents (Grignard reagents) with organic halides. wikipedia.orgorganic-chemistry.org While economically advantageous, its application can be limited by the high reactivity of Grignard reagents, which restricts the tolerance of certain functional groups. organic-chemistry.org The synthesis could proceed via the coupling of 4-butylphenylmagnesium bromide with a suitable 3-substituted halobenzene in the presence of a nickel or palladium catalyst. wikipedia.org
Stille Coupling: The Stille coupling involves the reaction of organostannanes (organotin compounds) with organic halides. rsc.org A key advantage of this method is the stability and functional group tolerance of the organostannane reagents. rsc.org However, the toxicity of tin compounds is a significant drawback.
Table 1: Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Organic Electrophile | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OR)₂ | Ar'-X (X=I, Br, Cl, OTf) | Pd | Mild conditions, low toxicity of reagents, commercially available starting materials. nih.gov | Requires a base, which can sometimes lead to side reactions. youtube.com |
| Negishi | Ar-ZnX | Ar'-X (X=I, Br, Cl, OTf) | Pd or Ni | High reactivity and functional group tolerance. wikipedia.orgnih.gov | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Kumada | Ar-MgX | Ar'-X (X=I, Br, Cl) | Pd or Ni | High reactivity, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org | Low functional group tolerance due to the basicity/nucleophilicity of the Grignard reagent. organic-chemistry.org |
| Stille | Ar-SnR₃ | Ar'-X (X=I, Br, Cl, OTf) | Pd | Excellent functional group tolerance, neutral reaction conditions. rsc.org | Toxicity and difficulty in removing organotin byproducts. |
The Friedel-Crafts reactions, developed in 1877, are fundamental methods for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org
Friedel-Crafts Alkylation: This approach involves the direct alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgrsc.org To form the 4'-butylbiphenyl core, biphenyl could be reacted with a butyl halide (e.g., 1-chlorobutane). However, this method is prone to significant drawbacks. The use of primary alkyl halides can lead to carbocation rearrangements, resulting in isomeric products. Furthermore, the alkylated biphenyl product is more nucleophilic than the starting material, often leading to polyalkylation, where multiple butyl groups are added to the rings. study.comaskthenerd.com For instance, the reaction of biphenyl with tert-butyl chloride has been used to synthesize 4,4'-di-tert-butylbiphenyl. nih.govacs.org
Friedel-Crafts Acylation: To circumvent the issues of rearrangement and polyalkylation, a two-step acylation-reduction sequence is often preferred. The Friedel-Crafts acylation involves reacting biphenyl with an acyl chloride or anhydride (e.g., butyryl chloride) and a Lewis acid catalyst. nih.govnih.gov This reaction introduces a ketone group, which is electron-withdrawing and deactivates the aromatic ring, thus preventing further acylation. rsc.org The resulting 4-butyrylbiphenyl can then be reduced to 4-butylbiphenyl using standard reduction methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction. This two-step process provides better control and yields the desired mono-substituted product regioselectively at the para position. acs.orgacs.org
Table 2: Comparison of Friedel-Crafts Approaches to Butyl-Substituted Biphenyls
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | Biphenyl, Butyl Halide, Lewis Acid (e.g., AlCl₃) | Direct, one-step process. | Prone to carbocation rearrangement and polyalkylation. study.com |
| Acylation then Reduction | 1. Biphenyl, Butyryl Chloride, Lewis Acid. 2. Reducing Agent (e.g., Zn(Hg)/HCl). | Avoids rearrangement, prevents polyalkylation, yields a single isomer. rsc.org | Requires two separate synthetic steps. |
Selective Introduction of the Thiol Group at the 3-Position
Once the 4'-butylbiphenyl core is synthesized, the next critical step is the introduction of a thiol group at the 3-position of the unsubstituted ring. The sensitivity of the thiol group to oxidation often necessitates the use of protected intermediates. nih.gov
Directly converting an aromatic C-H bond to a C-S bond is an attractive strategy due to its atom economy. However, achieving regioselectivity on an unactivated biphenyl ring system is a significant challenge. Methods for direct thiolation often require the presence of a directing group to guide the functionalization to a specific position (typically ortho to the directing group), which is not ideal for targeting the 3-position (meta) of the biphenyl system. rsc.orgsemanticscholar.org Alternative strategies, such as the copper-catalyzed coupling of aryl iodides with elemental sulfur, could be envisioned if a 3-iodo-4'-butylbiphenyl intermediate is used. acs.org Photochemical methods have also been developed but are often limited to specific classes of heteroaromatics. youtube.com
A more reliable and common strategy involves the functionalization of a pre-existing group at the 3-position of the biphenyl core. This typically involves a nucleophilic substitution reaction where a halide or other leaving group is displaced by a sulfur nucleophile. To avoid side reactions like disulfide formation, the sulfur nucleophile is often used in a protected form. nih.govnih.gov
A versatile approach involves the use of S-trityl protected thioacetic acid. nih.gov For example, if a 4'-butyl-[1,1'-biphenyl]-3-ol intermediate is available, it can undergo an esterification reaction with S-trityl protected thioacetic acid. This creates a stable intermediate where the sulfur atom is protected by the bulky trityl group. nih.gov Alternatively, a 3-halo-4'-butylbiphenyl intermediate can be reacted with a salt of a protected thiol, such as potassium thioacetate, to form a thioester, which can then be hydrolyzed to the thiol. wikipedia.org
The final step in the synthesis is the removal of the protecting group to unveil the free thiol. The choice of deprotection method depends on the specific protecting group used.
S-Trityl Deprotection: The trityl (triphenylmethyl, Trt) group is a widely used acid-labile protecting group for thiols. nih.govpeptide.com It is typically cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). peptide.comacs.org To prevent the highly reactive trityl cation, which is formed during cleavage, from re-alkylating the product or causing other side reactions, a cation scavenger such as triethylsilane (Et₃SiH) or triisopropylsilane (TIS) is added to the reaction mixture. nih.govnih.gov The scavenger irreversibly traps the cation. nih.gov
S-Acetyl Deprotection: If a thioacetate intermediate is formed, the acetyl group can be readily removed by hydrolysis under basic conditions, for example, using sodium hydroxide in methanol or water. wikipedia.org
Table 3: Common Thiol Protecting Groups and Deprotection Conditions
| Protecting Group | Structure | Common Deprotection Reagents | Reference |
|---|---|---|---|
| Trityl (Trt) | -C(Ph)₃ | Trifluoroacetic Acid (TFA) with a silane scavenger (e.g., Et₃SiH). | nih.govnih.gov |
| Acetamidomethyl (Acm) | -CH₂NHC(O)CH₃ | Iodine (I₂) or mercury(II) acetate. | google.com |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., TFA), often requires a scavenger. | nih.gov |
| Acetyl (Ac) | -C(O)CH₃ | Base-mediated hydrolysis (e.g., NaOH, NH₃). | wikipedia.org |
Synthesis of Biphenyl-Thiol Derivatives with Structural Variations
The structural diversity of biphenyl-thiol derivatives is achieved by varying the nature and position of substituents on the biphenyl framework. Methodologies are tailored to introduce different alkyl groups and to control their placement, as well as to synthesize molecules containing multiple thiol groups.
The preparation of biphenyl-thiol analogues with varied alkyl substituents often begins with the synthesis of the corresponding alkyl-substituted biphenyl. A common method for this is the Friedel-Crafts alkylation, which can introduce alkyl groups like tert-butyl onto a biphenyl core. For instance, the synthesis of 4,4'-di(t-butyl)biphenyl has been demonstrated using this reaction. However, controlling the position and avoiding multiple substitutions can be challenging with this method.
A more precise and widely used approach for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide, offering excellent control over the final structure. For example, coupling 4-butylphenylboronic acid with 3-bromobenzenethiol or a protected equivalent would be a direct route to the target compound's backbone. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of positional isomers by choosing appropriately substituted starting materials. The palladium(II) acetate and SPhos ligand system is noted for its efficiency, allowing for low catalyst loading in these types of cross-coupling reactions semanticscholar.org.
Once the desired alkyl-biphenyl halide is synthesized, the thiol group can be introduced through various methods. One common strategy is the palladium-catalyzed coupling with a thiol surrogate, such as sodium thiosulfate, followed by reduction to the free thiol researchgate.net. Another approach involves the reaction of an alkyl halide with a thiolating agent like sodium hydrogen sulfide or thiourea ias.ac.insciensage.info.
Below is a table summarizing synthetic approaches to various alkyl-biphenyl precursors.
| Starting Material 1 | Starting Material 2 | Reaction Type | Product |
| Biphenyl | tert-Butyl chloride | Friedel-Crafts Alkylation | 4,4'-di(t-butyl)biphenyl |
| 4-Alkylphenylboronic acid | 3-Bromoiodobenzene | Suzuki-Miyaura Coupling | 4'-Alkyl-3-bromo-[1,1'-biphenyl] |
| 3-Alkylphenylboronic acid | 4-Iodobenzenethiol | Suzuki-Miyaura Coupling | 3-Alkyl-[1,1'-biphenyl]-4-thiol |
This table illustrates common strategies for synthesizing the core structure of alkyl-biphenyl-thiols.
The synthesis of biphenyldithiols requires methods that can introduce two thiol groups onto the biphenyl scaffold. A patented method for producing 4-tert.-butyl-1,2-benzenedithiol involves reacting 4-tert.-butylbenzenethiol with sulfur monochloride in the presence of a Lewis acid like zinc chloride google.com. The resulting intermediate is then reduced using a metal such as zinc in the presence of an acid to yield the dithiol google.com. This approach builds the dithiol functionality onto a pre-existing substituted benzene ring.
A general strategy for creating symmetrical biphenyldithiols could involve the dimerization of a suitable thiophenol derivative. For more complex, unsymmetrical biphenyldithiols, cross-coupling strategies are often employed. For instance, a Suzuki-Miyaura reaction between two different halogenated thiophenol derivatives (with protected thiol groups) could be used to construct the biphenyl core, followed by deprotection to reveal the dithiol.
| Precursor | Reagents | Key Step | Product |
| 4-tert.-butylbenzenethiol | 1. S₂Cl₂, ZnCl₂2. Zn, HCl | Thiolation and Reduction | 4-tert.-butyl-1,2-benzenedithiol google.com |
| 3-Bromophenylboronic acid | 4-Bromo-iodobenzene | Suzuki-Miyaura Coupling | 3',4-Dibromo-[1,1'-biphenyl] |
This table outlines a specific example and a general precursor for biphenyldithiol synthesis.
Advanced Catalytic Systems in Biphenyl-Thiol Synthesis
Modern synthetic chemistry heavily relies on catalytic systems to achieve efficient and selective bond formations. The synthesis of biphenyl-thiols has significantly benefited from the development of advanced metal- and organocatalytic methods, particularly for the crucial carbon-sulfur (C-S) bond formation.
Palladium catalysis is a cornerstone for the formation of C-S bonds in the synthesis of aryl thiols and thioethers. The Buchwald-Hartwig amination protocol has been adapted for C-S coupling, enabling the reaction of aryl halides with thiols. These reactions typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand.
Research has shown that both chelating bisphosphine ligands and monophosphine ligands can be effective. While bisphosphines were traditionally favored to prevent catalyst deactivation by strong binding of thiolates, recent studies indicate that monophosphine ligands can lead to more effective catalysis under certain conditions nih.govacs.org. For example, the use of Pd(OAc)₂ with 1,1'-bis(diisopropylphosphino)ferrocene has been reported as a highly general and efficient catalyst system for coupling both aliphatic and aromatic thiols with aryl bromides and chlorides researchgate.net. Another effective catalyst is the air-stable palladium–phosphinous acid complex, [(t‐Bu)₂P(OH)]₂PdCl₂, known as POPd, which has been successfully used to couple various substituted bromobenzenes with 3-methylthiophenylboronic acid researchgate.net.
A one-pot synthesis for unsymmetrical diaryl thioethers has been developed using a palladium catalyst with triisopropylsilanethiol (TIPS-SH) as a thiol surrogate, reacting with two different aryl bromides nih.gov. This method avoids the need to handle often unstable and commercially limited arenethiols nih.gov.
| Catalyst System | Substrates | Conditions | Key Feature |
| Pd(OAc)₂ / 1,1'-bis(diisopropylphosphino)ferrocene | Aryl bromides/chlorides, Aliphatic/Aromatic thiols | Base (e.g., Cs₂CO₃) | Broad substrate scope researchgate.net |
| [(t‐Bu)₂P(OH)]₂PdCl₂ (POPd) | Substituted bromobenzenes, 3-methylthiophenylboronic acid | Base, Solvent (e.g., Dioxane) | Good to excellent yields with air-stable catalyst researchgate.net |
| Pd complex with CyPF-tBu ligand | Aryl halides, TIPS-SH | CsF | One-pot synthesis of unsymmetrical diaryl sulfides nih.gov |
| Pd₂(dba)₃ / Tri-tert-butyl phosphine | 2-Bromothiophene, Diaryl amine | NaOBut, Xylene, 120°C | Buchwald-Hartwig C-N coupling, adaptable for C-S |
This table presents various palladium catalyst systems used for C-S bond formation in the synthesis of biphenyl-thiol related structures.
While palladium catalysis is highly effective, concerns about cost and potential metal contamination in final products have driven research into alternative catalytic systems.
Copper-Catalyzed Systems: Copper is an attractive alternative due to its lower cost. Copper(I)-catalyzed C-S cross-coupling reactions provide a simple method for synthesizing aryl sulfides. For example, a system using CuI with L-proline as a ligand has been shown to effectively catalyze the coupling of thiols with aryl halides in an aqueous two-phase system, offering an environmentally benign approach bohrium.com. Ligand-free systems using copper(I) iodide have also been developed, which can catalyze the reaction between aryl iodides and thiophenols under mild conditions uu.nl.
Organocatalytic and Metal-Free Systems: A significant advancement in C-S bond formation is the development of catalyst-free methods that are promoted by visible light. These reactions proceed via the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide rsc.org. Upon irradiation with visible light, intermolecular charge transfer occurs, initiating the C-S bond formation without the need for any transition metal or photoredox catalyst rsc.orgnih.gov. This approach is exceptionally mild, scalable, and tolerates a wide range of functional groups, representing a sustainable method for preparing aromatic thioethers nih.gov.
| Catalytic System | Substrates | Conditions | Advantages |
| CuI / L-proline | Thiols, Aryl halides | Aqueous two-phase system | Mild, convenient, environmentally friendly bohrium.com |
| CuI (ligand-free) | Thiophenols, Aryl iodides | K₂CO₃ or NEt₃, NMP or neat | Simple, inexpensive, fast uu.nl |
| None (Visible Light) | Thiols, Aryl halides | Base (e.g., K₂CO₃), DMSO | Metal-free, catalyst-free, mild, scalable, sustainable rsc.orgnih.gov |
This table summarizes alternative catalytic systems for C-S cross-coupling reactions.
Molecular Architecture and Conformational Dynamics of Biphenyl Thiol Systems
Detailed Conformational Analysis of the Biphenyl (B1667301) Linkage in 4'-Butyl-[1,1'-biphenyl]-3-thiol
The conformation of the biphenyl linkage is a critical aspect of the molecular architecture of this compound. The rotation around the single bond connecting the two phenyl rings is a defining feature that influences the molecule's three-dimensional shape and its interactions.
The torsional or dihedral angle, which describes the twist between the two phenyl rings, is a key parameter in the conformational analysis of biphenyl derivatives. In unsubstituted biphenyl, a delicate balance between steric hindrance of the ortho-hydrogens and π-conjugation results in a non-planar, twisted conformation in the gaseous state, with a torsional angle of approximately 44.4°. slideshare.netunacademy.com This twisting alleviates the steric strain that would be present in a planar conformation. libretexts.org The energy barriers to rotation are relatively small, allowing for rapid interconversion between enantiomeric twisted forms at room temperature. unacademy.comlibretexts.org
This interactive table allows you to explore how different substituents on a biphenyl ring can affect the torsional angle.
| Substituent | Position | Predicted Torsional Angle (degrees) | Reference |
|---|---|---|---|
| -H (unsubstituted) | - | ~44.4 | slideshare.netunacademy.com |
| -CH3 | 2,2'-dimethyl | Increased barrier to rotation | slideshare.net |
| -COOH | 2,2'-dicarboxylic acid | Resolvable at low temperatures | libretexts.org |
While intramolecular hydrogen bonding is a significant factor in many organic molecules, in the case of this compound, the thiol group at the 3-position is not ideally positioned to form a strong intramolecular hydrogen bond with any other part of the molecule. However, intermolecular hydrogen bonding between the thiol groups of different molecules is a possibility and would be a significant factor in the condensed phase.
Elucidation of Tautomerism in Thiol-Containing Biphenyl Derivatives
Tautomerism, the interconversion of constitutional isomers, is a key consideration for molecules containing a thiol group. In the case of this compound, the potential for thione-thiol tautomerism exists.
Thiol-containing aromatic compounds can theoretically exist in equilibrium with their thione tautomers. wikipedia.org This equilibrium involves the migration of a proton and a shift of a double bond. For many simple aromatic thiols, the thiol form is generally the more stable tautomer. quimicaorganica.org However, the position of the equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents. quimicaorganica.org
Quantum chemical investigations on similar systems, such as 1,2,4-triazole-3-thione derivatives, have shown that the thione form can be the predominant species in the gas phase. nih.govresearchgate.net The interconversion between the thione and thiol forms can occur through intramolecular proton transfer, and the energy barrier for this process can be influenced by the presence of other molecules, such as water, which can act as catalysts. researchgate.net
Substituents on the aromatic rings can significantly influence the position of the thione-thiol tautomeric equilibrium. The electronic properties of the substituents play a critical role. Electron-donating groups can stabilize the thiol form, while electron-withdrawing groups might favor the thione form.
In the case of this compound, the butyl group is an alkyl group, which is generally considered to be weakly electron-donating. The effect of the biphenyl system itself on the tautomeric equilibrium of the thiol group is complex. Studies on related heterocyclic systems have indicated that even with different substituents, the thione form can remain the more stable tautomer. nih.govresearchgate.net However, in other systems, aromatic resonance can favor the thiol form. scispace.com The specific influence of the 4'-butylphenyl group on the tautomeric preference of the 3-thiol group would require specific experimental or computational investigation.
Stereochemical Aspects of Biphenyl-Thiol Compounds
The stereochemistry of biphenyl compounds is a fascinating area of study, primarily centered around the phenomenon of atropisomerism.
Atropisomerism arises from restricted rotation around a single bond, leading to the existence of stable, isolable rotational isomers (atropisomers). pharmaguideline.comwikipedia.org This is a form of axial chirality. For atropisomerism to occur in biphenyls, there must be bulky substituents at the ortho positions of both phenyl rings, which create a high enough energy barrier to prevent free rotation around the central carbon-carbon bond. unacademy.comlibretexts.orgpharmaguideline.com
In this compound, the substituents are at the 3 and 4' positions, not the ortho positions (2, 2', 6, 6'). Therefore, the barrier to rotation around the biphenyl linkage is expected to be relatively low, similar to that of unsubstituted biphenyl. unacademy.com This means that at room temperature, the molecule would likely undergo rapid rotation around the central bond, and stable atropisomers would not be isolable. While the molecule is chiral in its twisted conformations, these enantiomeric conformations would rapidly interconvert. libretexts.org
For atropisomerism to be observed in a biphenyl system, all four ortho positions would typically need to be substituted with bulky groups. numberanalytics.com
Analysis of Axial Chirality in Substituted Biphenyl Systems
Axial chirality is a special type of stereoisomerism where a molecule lacks a traditional chiral center but possesses an axis of chirality, leading to non-superimposable mirror images. wikipedia.org In substituted biphenyls, this phenomenon, also known as atropisomerism, arises from restricted rotation around the single bond connecting the two aryl rings. stackexchange.comyoutube.com
For atropisomerism to be observable at room temperature, the energy barrier to rotation must be sufficiently high (generally > 22.3 kcal/mol) to prevent the interconversion of the enantiomers, a process called racemization. libretexts.orgnih.gov This high rotational barrier is typically introduced by the presence of large, bulky substituents at the ortho positions (2, 2', 6, and 6') of the biphenyl core. libretexts.orgstackexchange.com These ortho groups sterically hinder rotation, effectively locking the molecule into a specific twisted conformation. stackexchange.com
In the case of this compound, the substituents are located at the meta (3) and para (4') positions. The absence of any ortho-substituents means that the steric hindrance to rotation around the central C-C bond is minimal. The energy barrier for interconversion between its twisted, chiral conformations is low, and the molecule will undergo rapid racemization at room temperature. libretexts.org Therefore, while this compound can exist as transient chiral conformers, it cannot be resolved into stable, isolable enantiomers under normal conditions and is not considered to exhibit significant axial chirality.
The conformational flexibility and lack of stable atropisomers are defining features of this molecule, directly resulting from its specific substitution pattern.
Interactive Data Tables
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈S | nih.gov |
| Molecular Weight | 242.4 g/mol | nih.gov |
| CAS Number | 845822-88-0 | bldpharm.com |
| Synonyms | 3-(4-n-Butylphenyl)thiophenol, 3-(4-butylphenyl)benzenethiol | nih.gov |
Table 2: Factors Influencing Axial Chirality in Biphenyl Systems
| Factor | Description | Relevance to this compound | Source |
| Ortho-Substitution | Bulky groups at positions 2, 2', 6, or 6' that sterically hinder rotation. | Lacks ortho-substituents. | libretexts.orgstackexchange.com |
| Rotational Energy Barrier | The energy required to rotate the C-C bond through a planar transition state. | Expected to be low due to the absence of ortho-substituents. | libretexts.org |
| Atropisomer Stability | The ability to isolate stable enantiomers at room temperature. | Atropisomers are not stable; rapid racemization occurs. | nih.gov |
Chemical Reactivity and Reaction Mechanisms of 4 Butyl 1,1 Biphenyl 3 Thiol
Reactivity Profiles of the Thiol Functional Group
The thiol (-SH) group is the primary site of many chemical transformations for this compound, exhibiting characteristic reactivity patterns such as oxidation, participation in click chemistry, and nucleophilic behavior.
Oxidation Reactions Leading to Disulfides and Higher Order Sulfur Species
The oxidation of thiols is a fundamental process in organic sulfur chemistry, often leading to the formation of disulfides (R-S-S-R). nih.govlibretexts.org This transformation is a redox reaction where the thiol is oxidized. libretexts.org The process can proceed through one- or two-electron pathways, depending on the oxidant used. nih.gov Two-electron oxidation can involve intermediates like sulfenic acid (RSOH) or sulfenyl halides (RSX). nih.gov Sulfenic acid, in particular, reacts rapidly with another thiol molecule to yield the corresponding disulfide. nih.gov One-electron oxidation, on the other hand, generates thiyl radicals (RS•), and the recombination of two such radicals results in the formation of a disulfide bond. nih.gov
In the context of 4'-Butyl-[1,1'-biphenyl]-3-thiol, oxidation would lead to the formation of 1,2-bis(4'-butyl-[1,1'-biphenyl]-3-yl)disulfane. This reaction is significant in various applications, including the formation of self-assembling monolayers and in the study of protein structure and folding, where disulfide bridges play a crucial role. libretexts.orglibretexts.org The stability of these disulfide bonds can be influenced by their environment. For instance, in biological systems, the redox state of cysteine residues is often maintained by the high intracellular concentration of reduced glutathione (B108866) (GSH). libretexts.orglibretexts.org
Higher order sulfur species can also be formed under more vigorous oxidation conditions. These can include thiosulfinates, thiosulfonates, and ultimately sulfonic acids. The formation of these species involves the progressive oxidation of the sulfur atom.
Thiol-Ene Click Chemistry and Mechanistic Elucidation
Thiol-ene chemistry has emerged as a powerful and versatile "click" reaction, characterized by high efficiency, stereoselectivity, rapid reaction rates, and the absence of byproducts. wikipedia.orgnih.gov This reaction involves the addition of a thiol across a double bond (ene) to form a thioether. wikipedia.org The reaction typically proceeds via a free-radical mechanism, which can be initiated by light (photo-initiation) or heat. wikipedia.orgrsc.org
The mechanism involves the formation of a thiyl radical from the thiol, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.org This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction and forming the thioether product. wikipedia.org The kinetics and pathway (step-growth or chain-growth) of the thiol-ene reaction are influenced by the structure and reactivity of the alkene. wikipedia.org
For this compound, this reaction provides a facile route for its covalent attachment to surfaces or incorporation into polymers. bohrium.com For example, it can be reacted with molecules containing terminal double bonds to create a variety of functional materials. This "click" chemistry approach is advantageous for its mild reaction conditions and high yields. nih.gov
Nucleophilic Behavior of the Thiolate Anion in Diverse Reaction Environments
The thiol group of this compound can be deprotonated by a base to form the corresponding thiolate anion (RS⁻). This anion is a potent nucleophile and can participate in a variety of substitution and addition reactions.
In nucleophilic aromatic substitution (SNAAr) reactions, the thiolate can displace a suitable leaving group, such as a halide, from an activated aromatic ring. acs.org The reactivity in these reactions is highly dependent on the solvent and the nature of the aryl halide. acs.org
The thiolate anion can also act as a nucleophile in Michael additions, adding to α,β-unsaturated carbonyl compounds. Furthermore, it can participate in substitution reactions with alkyl halides (SN2 reaction) to form thioethers. The reactivity of the thiolate is influenced by factors such as its concentration, the solvent, and the electrophilicity of the reaction partner.
Recent studies have explored the use of bromo-ynone reagents for thiol-thiol cross-coupling. nih.gov These reactions proceed through the rapid formation of a thio-ynone intermediate, followed by a second thiol addition. nih.gov This method allows for the sequential and controlled coupling of two different thiols. nih.gov
Reactivity of the Biphenyl (B1667301) Core
The biphenyl scaffold of this compound also possesses a distinct reactivity profile, primarily centered around electrophilic aromatic substitution and directed functionalization.
Electrophilic Aromatic Substitution Reactions on Substituted Biphenyls
The biphenyl system can undergo electrophilic aromatic substitution (SEAr) reactions, similar to benzene. rsc.orgwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The position of substitution is directed by the existing substituents on the biphenyl core. The two phenyl rings in biphenyl are in conjugation, meaning the electronic properties of one ring can influence the other. youtube.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comyoutube.com The general mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the butyl group is an ortho-, para-directing activator, while the thiol group is also an ortho-, para-directing activator. The interplay of these two groups will determine the regioselectivity of the substitution. For instance, nitration with a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group at positions ortho or para to the existing substituents. youtube.com
| Reaction Type | Reagents | Typical Products |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted biphenyls |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen-substituted biphenyls |
| Sulfonation | Fuming H₂SO₄ | Biphenylsulfonic acids |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted biphenyls |
Directed Functionalization and Derivatization of the Biphenyl Backbone
Modern synthetic methods allow for the specific functionalization of the biphenyl backbone at positions that might not be accessible through classical electrophilic substitution. These methods often employ directing groups to achieve high site-selectivity. nih.govnih.govresearchgate.net
One such strategy involves the use of a nitrile group to direct meta-C–H activation. nih.govnih.gov This allows for the introduction of various functional groups, such as olefins, acetoxy groups, and iodine, at the meta position of a biphenyl nitrile derivative. nih.govnih.gov The nitrile group itself can then be converted into other useful functionalities like amines, amides, or carboxylic acids. nih.govnih.gov
Transition metal catalysis plays a crucial role in these directed functionalization reactions. mdpi.com By coordinating to a directing group on the substrate, the metal catalyst can be delivered to a specific C-H bond, enabling its activation and subsequent functionalization. mdpi.com This approach provides a powerful tool for the synthesis of complex and specifically substituted biphenyl derivatives, which are valuable in materials science and medicinal chemistry. rsc.orgnih.gov
Kinetic and Mechanistic Investigations of this compound Transformations
Determination of Rate-Determining Steps in Synthetic and Degradation Pathways
Synthetic Pathways: The synthesis of this compound likely proceeds through well-established cross-coupling methodologies, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to construct the biphenyl framework, followed by the introduction or unmasking of the thiol group. The rate-determining step in these synthetic sequences is crucial for optimizing reaction conditions and maximizing yield.
In the context of a Suzuki-Miyaura coupling to form the substituted biphenyl core, the catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is considered the rate-determining step. However, the nature of the substituents on both coupling partners can influence which step is the slowest. For instance, in the coupling of some aryl halides, an increase in the electron-withdrawing ability of substituents can shift the rate-determining step from oxidative addition to transmetalation. The presence of the electron-donating butyl group on one of the aromatic rings would likely influence the electronic properties of the coupling partners and thus the kinetics of the reaction.
A Hammett plot analysis for a series of Suzuki-Miyaura cross-couplings of para-substituted iodobenzenes revealed a positive reaction constant (ρ = 1.5), indicating that electron-withdrawing substituents on the aryl iodide accelerate the reaction. This suggests that for such systems, a negative charge develops in the transition state of the rate-determining step. While specific data for this compound is not available, a similar analysis for its synthesis would be invaluable in elucidating the precise rate-determining step.
Degradation Pathways: The primary degradation pathway for this compound is expected to be the oxidation of the thiol group. Thiols can undergo a variety of oxidation reactions, leading to disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The initial oxidation to a disulfide is often a key step.
The kinetics of thiol oxidation can be complex and are influenced by the oxidant, pH, and the structure of the thiol. For many thiols, the reaction rate is dependent on the concentration of the thiolate anion, which is generally a more potent nucleophile than the neutral thiol. The rate of oxidation of aromatic thiols, such as thiophenol, by horseradish peroxidase has been shown to be significantly faster than that of aliphatic thiols. This suggests that the aromatic nature of the biphenyl ring system in this compound would likely enhance its susceptibility to enzymatic or chemical oxidation compared to a simple alkyl thiol.
The rate constants for the reaction of various thiols with superoxide (B77818) radicals have been determined, highlighting the influence of the molecular structure on reactivity. While specific data for this compound is not available, the table below provides representative rate constants for the oxidation of related thiols, which can serve as a basis for estimating its reactivity.
| Thiol Compound | Oxidant | Rate Constant (M⁻¹s⁻¹) |
| Glutathione | Superoxide Radical | 1.8 x 10⁵ |
| N-(2-mercaptopropionyl) glycine | Superoxide Radical | 2.2 x 10⁵ |
| Dihydrolipoic acid | Superoxide Radical | 4.8 x 10⁵ |
| Thiophenol | Horseradish Peroxidase (Compound I) | 10⁴ - 10⁷ |
| Thiophenol | Horseradish Peroxidase (Compound II) | 10³ - 10⁶ |
This table presents kinetic data for the oxidation of various thiols, providing a comparative basis for the potential reactivity of this compound.
The Role of Catalysis in Modulating Reaction Selectivity and Efficiency
Catalysis plays a pivotal role in both the synthesis and potential degradation transformations of this compound, offering pathways to control reaction rates, yields, and the formation of specific products.
In Synthesis: As previously mentioned, palladium-catalyzed cross-coupling reactions are paramount for the efficient synthesis of the biphenyl scaffold. The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical in modulating the selectivity and efficiency of these reactions.
In Suzuki-Miyaura couplings, the ligand influences all three elementary steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, for example, are known to promote the oxidative addition and reductive elimination steps. The ligand can also affect the stability of the catalytic species and prevent the formation of inactive palladium black. The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF), which represent the number of moles of product formed per mole of catalyst and the rate of this formation, respectively.
The table below illustrates the effect of different ligands on the yield of a generic Suzuki-Miyaura reaction, highlighting the importance of ligand choice in achieving high efficiency.
| Catalyst System | Ligand | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 65 |
| Pd(OAc)₂ | P(o-tolyl)₃ | 85 |
| Pd₂(dba)₃ | SPhos | 95 |
| Pd₂(dba)₃ | XPhos | 98 |
This table provides representative data on the influence of different phosphine ligands on the yield of a Suzuki-Miyaura cross-coupling reaction, a key step in the likely synthesis of this compound.
Furthermore, the choice of catalyst can influence the regioselectivity of the coupling reaction, ensuring the formation of the desired isomer of the substituted biphenyl. For instance, in couplings involving substrates with multiple reactive sites, specific ligand-catalyst combinations can direct the reaction to a particular position.
In Degradation: Catalysis can also play a role in the degradation of this compound. The oxidation of thiols can be catalyzed by a variety of metal complexes and enzymes. For example, transition metal complexes can facilitate the aerobic oxidation of thiols to disulfides. The selectivity of these catalytic oxidations can be controlled to favor the formation of the disulfide over more highly oxidized products.
Enzymatic catalysis, as seen with horseradish peroxidase, provides a highly selective route for thiol oxidation. The active site of the enzyme specifically recognizes the thiol substrate and facilitates its one-electron oxidation to a thiyl radical, which then dimerizes to form the disulfide. The efficiency and selectivity of such enzymatic reactions are often orders of magnitude higher than non-catalyzed or simple chemically catalyzed reactions. Understanding the role of potential biological catalysts is crucial for assessing the environmental fate and persistence of this compound.
Computational and Theoretical Investigations of 4 Butyl 1,1 Biphenyl 3 Thiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic and structural properties of molecules.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance between accuracy and computational cost. For 4'-Butyl-[1,1'-biphenyl]-3-thiol, DFT calculations can provide a detailed picture of the electron distribution and bonding characteristics.
Studies on analogous compounds, such as 4-(tert-butyl)-4-nitro-1,1-biphenyl, have utilized DFT to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. eurjchem.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap, like the 3.97 eV calculated for 4-(tert-butyl)-4-nitro-1,1-biphenyl, suggests higher reactivity. eurjchem.com Similar calculations for this compound would be expected to reveal the influence of the thiol and butyl groups on the electronic properties of the biphenyl (B1667301) core.
Furthermore, DFT allows for the calculation of Mulliken atomic charges, which describe the partial charge distribution across the molecule. researchgate.net This information is vital for understanding intermolecular interactions and the molecule's electrostatic potential. In the case of this compound, such calculations would likely show a concentration of negative charge on the sulfur atom of the thiol group, highlighting its nucleophilic character.
Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Biphenyl Compound
| Property | Value | Significance |
| HOMO-LUMO Energy Gap | 3.97 eV | Indicates chemical reactivity and stability. eurjchem.com |
| Dipole Moment | Varies with conformation | Reflects the overall polarity of the molecule. |
| Mulliken Atomic Charges | Atom-specific values | Describes the partial charge distribution. researchgate.net |
Note: The data in this table is for the related compound 4-(tert-butyl)-4-nitro-1,1-biphenyl and is presented for illustrative purposes. eurjchem.com
The three-dimensional structure of this compound is not planar. The two phenyl rings of the biphenyl moiety are twisted relative to each other, and the butyl group and thiol group have their own conformational flexibility. Quantum chemical calculations can predict the most stable (lowest energy) three-dimensional arrangement of the atoms, known as the equilibrium molecular geometry.
For substituted biphenyls, a key geometric parameter is the dihedral angle between the two phenyl rings. Ab initio calculations on 4,4′-di(tert-butyl)-biphenyl have shown that the molecule has two equivalent energy minima at dihedral angles of approximately 42° and 138°. researchgate.net This indicates a significant twist between the phenyl rings in the most stable conformations. It is highly probable that this compound adopts a similarly twisted conformation to minimize steric hindrance between the ortho-hydrogens of the two rings. The presence of the butyl and thiol substituents would further influence the precise value of this dihedral angle.
Table 2: Calculated Conformational Data for a Related Biphenyl Compound
| Compound | Method | Calculated Dihedral Angle | Reference |
| 4,4′-Di(tert-butyl)-biphenyl | Ab initio | ~42° | researchgate.net |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This approach can be used to explore the full range of accessible conformations of this compound, providing insights into its flexibility. The simulations can track the rotation around the central carbon-carbon bond of the biphenyl unit, as well as rotations within the butyl chain. Such studies on similar molecules have been used to understand the stability of different conformers and the energy barriers between them. researchgate.net
One of the most significant applications of biphenylthiols is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. tu-dresden.denih.gov MD simulations are a powerful tool for modeling the self-assembly process. These simulations can predict how individual this compound molecules arrange themselves on a surface to form a stable, ordered monolayer.
Theoretical Modeling of Chemical Reactivity
Theoretical models based on quantum chemical calculations can be used to predict the chemical reactivity of this compound. Reactivity descriptors derived from DFT calculations, such as the Fukui function and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net
Prediction of Reaction Pathways and Transition State Analysis
There is no published research that specifically predicts the reaction pathways or analyzes the transition states for this compound. Such an investigation would typically involve quantum chemical calculations to map the potential energy surface of the molecule as it undergoes a reaction, identifying the lowest energy paths and the structures of the transition states.
Understanding Reaction Selectivity and Product Distributions
In the absence of dedicated computational studies, the reaction selectivity and potential product distributions for reactions involving this compound remain undetermined from a theoretical standpoint. Understanding these aspects would require computational modeling of different possible reaction channels and their corresponding activation energies.
Theoretical Structure-Property Relationship Studies
Correlation of Computed Molecular Descriptors with Experimental Spectroscopic Observations
No studies have been found that correlate computed molecular descriptors of this compound with its experimental spectroscopic data. This type of study would involve calculating properties such as electronic transitions, vibrational frequencies, and NMR chemical shifts and comparing them to experimentally obtained UV-Vis, IR, and NMR spectra to validate the computational model and gain deeper insight into the molecule's structure and electronic environment. While general methodologies for such correlations exist, nih.gov they have not been applied to this specific compound in the available literature.
Advanced Material Science and Functional Applications of Biphenyl Thiol Derivatives
Fabrication and Characterization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. Thiol-based SAMs, particularly on noble metal surfaces, are a cornerstone of nanoscience, allowing for the precise control of interfacial properties. nih.gov The biphenyl-thiol framework is particularly effective for creating stable, well-defined surfaces due to the inherent rigidity of the aromatic backbone. nih.gov
The thiol group (-SH) of 4'-Butyl-[1,1'-biphenyl]-3-thiol serves as a robust anchor, forming a strong covalent-like bond with metal surfaces, most notably gold (Au) and silver (Ag). northwestern.edu The adsorption process involves the cleavage of the S-H bond and the formation of a metal-thiolate species. Studies on analogous aromatic thiols, such as 1,1'-biphenyl-4-thiol on Au(111), provide significant insight into this process. nih.govresearchgate.net
On Au(111), these molecules arrange into densely packed monolayers. nih.gov Unlike the common (√3 × √3)R30° structure seen with simpler alkanethiols, densely packed biphenyl-thiol SAMs often exhibit a more complex hexagonal (2 × 2) structure. nih.govresearchgate.net This arrangement is influenced by the intermolecular π–π stacking interactions between the phenyl rings of adjacent molecules, which contributes to the stability and order of the adlayer. rsc.org The presence of the butyl group on the 4'-position is expected to influence the adsorption kinetics and the final monolayer structure.
Upon thermal annealing, these monolayers can undergo structural evolution. For instance, biphenyl-4-thiol SAMs on Au(111) transform from the (2 × 2) structure to a highly ordered (2 × 7√3) pinstripe phase at around 100 °C. nih.govresearchgate.net Similar temperature-dependent phase behavior is anticipated for this compound. While studies on silver are less common, aromatic thiols are known to form stable SAMs on Ag(111) as well, often requiring specific preparation conditions like elevated temperatures to achieve well-ordered structures. beilstein-journals.org
Table 1: Adsorption and Structural Characteristics of Biphenyl-Thiol Analogue SAMs on Au(111)
| Feature | Description | Reference |
|---|---|---|
| Binding Group | Thiol (-SH) forms a strong bond with the gold substrate. | northwestern.edu |
| Driving Forces | Au-S bond formation, intermolecular π-π stacking. | rsc.org |
| Initial Structure | Densely packed monolayers often form a hexagonal (2 × 2) superlattice. | nih.govresearchgate.net |
| Annealed Structure | Thermal annealing (~100 °C) can induce a phase transition to more complex, ordered structures like a (2 × 7√3) pinstripe phase. | nih.govresearchgate.net |
| Molecule Orientation | The biphenyl (B1667301) moieties typically adopt a small tilt angle relative to the surface normal. | nih.gov |
The packing density and orientational order within a SAM are critically dependent on the molecule's three-dimensional shape and intermolecular forces. uh.edu For biphenyl-thiols, two factors are paramount: the dihedral angle between the two phenyl rings and the steric influence of substituents.
The rigid biphenyl unit resists conformational disorder, promoting the formation of well-defined surfaces. nih.gov However, the rotation around the central C-C bond allows for a twist between the two phenyl rings. In a densely packed monolayer, π-stacking interactions favor a more planar conformation to maximize overlap, which in turn increases the packing density.
The 4'-butyl group plays a significant role. Its bulkiness can create steric hindrance that prevents the biphenyl backbones from achieving the densest possible packing, potentially leading to a lower packing density compared to an unsubstituted biphenyl-thiol. harvard.edu Conversely, the van der Waals interactions between the alkyl chains of neighboring molecules can introduce an additional ordering force. The final packing density and molecular tilt will be a balance between the attractive π-stacking of the aromatic cores and the steric and van der Waals effects of the butyl tails. Studies on pyridine-terminated aromatic thiols have shown molecular tilt angles of approximately 15° from the surface normal, and similar orientational order is expected for biphenyl-thiol systems. rsc.org
SAMs are a powerful tool for engineering the physical and chemical properties of a surface. harvard.edu By forming a monolayer of this compound, the underlying metal substrate is masked, and the new interface is defined by the exposed butyl groups.
Wettability: The aliphatic, non-polar nature of the butyl chains will render the surface highly hydrophobic (water-repelling). This can be used to control fluid flow in microfluidic devices or to create anti-fouling surfaces.
Adhesion and Lubrication: The low surface energy of the hydrocarbon-terminated SAM can reduce adhesion and friction.
Biocompatibility: Mixed monolayers, where this compound acts as a spacer molecule, can be used to control the density of bioactive molecules anchored to the surface, which is crucial for designing biosensors and biocompatible implants. nih.gov
Corrosion Protection: The dense, ordered monolayer acts as a physical barrier, protecting the underlying metal from corrosive agents. utwente.nl
Integration into Organic Electronic and Photonic Materials
The conjugated π-system of the biphenyl moiety makes it an attractive component for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). xmu.edu.cn
Conjugated polymers, which form the active layer in many organic electronic devices, consist of a backbone of alternating single and multiple bonds that allows for the delocalization of π-electrons. xmu.edu.cn The this compound unit can be incorporated into such polymers to tune their properties.
Electronic Properties: The biphenyl unit serves as a well-defined conjugated block. Its inclusion in a polymer backbone contributes to the delocalized electronic system, influencing the material's band gap, charge transport mobility, and photophysical properties (absorption and emission wavelengths).
Solubility and Processability: A major challenge in working with conjugated polymers is their often poor solubility. The flexible butyl chain enhances solubility in common organic solvents, making the polymer easier to process into the thin films required for device fabrication. chemrxiv.org Bulky side chains also help to suppress π–π stacking between polymer chains in solution, preventing aggregation. xmu.edu.cn
Synthesis: The thiol group is a versatile functional handle. While it can be used directly in polymerization reactions like thiol-ene "click" chemistry, it is more commonly converted to other functional groups (e.g., a halide or a boronic ester) to enable participation in powerful cross-coupling reactions like Suzuki or Stille coupling, which are staples of conjugated polymer synthesis. nih.gov
Table 2: Design Principles for Polymers with this compound Moieties
| Component | Function | Benefit |
|---|---|---|
| [1,1'-biphenyl] Unit | Provides π-conjugation. | Contributes to electronic and photophysical properties (e.g., color, conductivity). |
| 4'-Butyl Group | Acts as a solubilizing side chain. | Improves solution processability and prevents aggregation. chemrxiv.org |
| 3-Thiol Group | Serves as a reactive site for polymerization. | Enables incorporation into the polymer backbone via various chemical reactions. |
Liquid crystal displays and photonic materials often rely on cholesteric (or chiral nematic) liquid crystal phases. These phases are typically formed by adding a small amount of a chiral molecule, known as a chiral dopant, to an achiral nematic liquid crystal host. mdpi.com The dopant induces a helical twist in the arrangement of the host molecules. rsc.org
The key requirement for a chiral dopant is that the molecule itself must be chiral—that is, it cannot be superimposable on its mirror image. The compound this compound, in its ground state, is achiral . Although biphenyls can exhibit a form of chirality called atropisomerism, this only occurs when bulky substituents at the ortho-positions (the 2, 2', 6, and 6' positions) are large enough to prevent free rotation around the central carbon-carbon single bond.
Since this compound has substituents at the 3- and 4'-positions, there is no significant barrier to rotation. The molecule can freely interconvert between its mirror-image conformations and therefore does not have a net chirality. As a result, it cannot function as a chiral dopant to induce a helical phase in a nematic liquid crystal. To be used in such an application, the biphenyl core would need to be modified, for example, by adding substituents at the 2- and 6-positions to create a stable, non-racemic atropisomer.
Development of Advanced Polymeric Materials
The incorporation of this compound into polymer structures can impart desirable characteristics such as enhanced thermal stability, hydrophobicity, and specific optical and electronic properties. The thiol group provides a versatile handle for polymerization and modification, while the butyl-substituted biphenyl moiety influences the physical and chemical properties of the resulting polymer.
Utilization in Thiol-Ene Photopolymerizations
Thiol-ene photopolymerization is a "click" chemistry reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene), initiated by UV light. nih.gov This process is known for its high efficiency, rapid reaction rates, and the formation of homogeneous polymer networks. nih.gov While direct studies detailing the use of this compound in thiol-ene reactions are not prevalent in the literature, its structure suggests it would be a viable and valuable component.
The thiol group (-SH) on the biphenyl ring can readily participate in the propagation step of the thiol-ene reaction. The general mechanism proceeds as follows:
Initiation: A photoinitiator absorbs light and generates a radical.
Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).
Propagation: The thiyl radical adds across an ene double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and creating a thioether bond.
The bulky and rigid nature of the 4'-butyl-[1,1'-biphenyl] moiety would be expected to influence the polymerization kinetics and the properties of the resulting polymer network. The steric hindrance might slightly reduce the reaction rate compared to smaller, more flexible thiols. However, its incorporation would likely enhance the thermal stability and mechanical strength of the polymer due to the rigid biphenyl units.
Table 1: Potential Components in a Thiol-Ene Photopolymerization System Incorporating this compound
| Component | Chemical Name | Role in Polymerization |
| Thiol | This compound | Monomer, provides rigidity and hydrophobicity |
| Ene | Trimethylolpropane triallyl ether | Crosslinking agent |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone | Radical generation upon UV exposure |
Synthesis of Hydrolytically Stable and Hydrophobic Thiol-Based Polymer Components
The chemical structure of this compound inherently lends itself to the creation of polymers with high hydrolytic stability and hydrophobicity. The biphenyl group is a non-polar, aromatic structure that repels water. The addition of a butyl group further enhances this hydrophobic character.
When used as a monomer or as a modifying agent for existing polymers, this compound can significantly decrease the water uptake of the material. Polymers with pendant biphenyl-thiol groups would exhibit a low surface energy, leading to a hydrophobic surface. This is particularly advantageous for applications requiring resistance to moisture and environmental degradation.
Table 2: Predicted Properties of a Polymer Incorporating this compound
| Property | Predicted Characteristic | Rationale |
| Water Absorption | Low | The non-polar biphenyl and butyl groups repel water. |
| Contact Angle | High | Indicates a hydrophobic surface. |
| Hydrolytic Stability | High | Stable thioether linkages and protective bulky groups. nih.govnih.gov |
| Thermal Stability | High | The rigid aromatic biphenyl structure enhances thermal resistance. |
Functionalization of Nanomaterials
The ability of thiols to form strong coordinate bonds with the surfaces of noble metal nanoparticles makes this compound an excellent ligand for surface functionalization. This is particularly relevant for gold nanoparticles, where the thiol-gold bond provides a robust method for creating stable, functionalized nanomaterials.
Synthesis of Thiol-Capped Gold Nanoparticles with Biphenyl-Thiol Ligands
Gold nanoparticles (AuNPs) can be synthesized and stabilized by capping them with a layer of thiol-containing molecules. While the direct synthesis using this compound is not extensively documented, studies on similar molecules like 1,1'-biphenyl-4-thiol provide significant insight. The synthesis typically involves the reduction of a gold salt (e.g., HAuCl₄) in the presence of the thiol ligand. elsevierpure.com The thiol molecules self-assemble onto the surface of the newly formed gold clusters, preventing their aggregation and controlling their final size. uh.edu
The use of this compound as a capping agent would result in AuNPs with a surface layer of self-assembled biphenyl groups. The butyl group would influence the packing density and orientation of the ligands on the nanoparticle surface. This organized organic layer can control the solubility of the nanoparticles, making them dispersible in organic solvents.
Table 3: Structural Characteristics of Self-Assembled Monolayers of Biphenyl-Thiols on Gold
| Feature | Description | Reference |
| Binding | Strong covalent-like bond between sulfur and gold atoms. | nih.gov |
| Packing Structure | Can form highly ordered structures, such as a (2 x 7√3) pinstripe pattern on Au(111) for 1,1'-biphenyl-4-thiol upon annealing. | nih.gov |
| Orientation | The biphenyl groups are generally tilted with respect to the surface normal. | nih.gov |
The presence of the biphenyl-thiol ligand shell can also impart novel electronic and optical properties to the gold nanoparticles. uh.edu
Theoretical Considerations for Integration into Nanodevices and Sensor Architectures
The well-defined structure of self-assembled monolayers (SAMs) formed by biphenyl-thiols on gold surfaces makes them highly promising for applications in molecular electronics and sensors. The biphenyl unit acts as a rigid spacer, allowing for precise control over the distance between the gold surface and any terminal functional group.
For this compound, the biphenyl core provides a conjugated system that can facilitate electron transport, a key requirement for molecular wires or switches. The butyl group, while primarily influencing physical properties like solubility and packing, could also subtly modify the electronic coupling between adjacent molecules in the SAM.
In the context of sensors, the biphenyl platform can be further functionalized to introduce specific recognition elements. The inherent properties of the biphenyl-thiol SAM, such as its dielectric constant and thickness, would form the basis of the sensor's response mechanism. For instance, the binding of an analyte to a functionalized biphenyl-thiol SAM could induce a change in the local refractive index, which could be detected by surface plasmon resonance (SPR) spectroscopy. The ordered nature of the SAM would lead to a more uniform and reproducible sensor response.
Future Research Directions and Emerging Paradigms for 4 Butyl 1,1 Biphenyl 3 Thiol
Development of Novel and Green Synthetic Methodologies
The efficient and environmentally benign synthesis of 4'-Butyl-[1,1'-biphenyl]-3-thiol is fundamental to enabling its broader study and application. Future research is expected to move beyond traditional multi-step syntheses toward more streamlined and sustainable methods.
Key research objectives in this area include the development of one-pot reactions and the optimization of catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful strategy for constructing the biphenyl (B1667301) core. rsc.org A prospective green synthesis could involve the coupling of a butyl-substituted phenylboronic acid with a protected 3-bromothiophenol, followed by deprotection.
Advancements will likely focus on:
Catalyst Innovation: Shifting from homogeneous palladium catalysts to reusable heterogeneous catalysts or catalysts based on more abundant and less toxic metals like iron or copper.
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.orgrsc.org
Organocatalysis: Exploring metal-free catalytic systems, such as N-heterocyclic carbenes (NHCs), which have shown promise in the functionalization of thiols under mild conditions. mdpi.com
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.
| Approach | Catalyst/Reagent | Solvent | Potential Advantages |
| Suzuki-Miyaura Coupling | Palladium-based nanoparticles | Water/Ethanol mixtures | Catalyst recyclability, reduced organic waste |
| Iron-Catalyzed Coupling | Iron(III) salts | Tetrahydrofuran (THF) | Use of an inexpensive, earth-abundant metal |
| Organocatalyzed Thiolation | N-Heterocyclic Carbene (NHC) | Green Solvents | Metal-free, mild reaction conditions |
| Mechanochemical Synthesis | Ball-milling | Solvent-free | Reduced solvent use, potentially novel reactivity |
Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights
The dual functionality of the thiol group and the aromatic biphenyl system in this compound opens avenues for diverse chemical transformations. A deeper understanding of its reactivity is crucial for its application as a molecular building block.
Future investigations should systematically explore:
Thiol-Specific Reactions: Beyond simple deprotonation and S-alkylation, the thiol group is a versatile handle for reactions such as thiol-ene and thiol-yne "click" chemistry, conjugate additions, and the formation of thioesters. mdpi.com Its oxidation to disulfides, sulfinic acids, or sulfonic acids provides access to a range of derivatives with different electronic properties and coordinating abilities. The use of tert-butylthio groups as precursors for sulfonic acid residues in other biphenyl systems highlights a potential synthetic pathway. researchgate.net
Aromatic Core Functionalization: The reactivity of the biphenyl rings towards further electrophilic or nucleophilic aromatic substitution could yield multifunctional derivatives. The directing effects of the existing thiol and butyl groups will govern the regioselectivity of these transformations.
Mechanistic Studies: Detailed mechanistic investigations, employing techniques like kinetic analysis, isotopic labeling, and in-situ spectroscopy, are needed to understand the underlying pathways of its reactions. rsc.orgnih.govresearchgate.net Such insights are critical for optimizing reaction conditions, controlling product selectivity, and uncovering novel reactivity. researchgate.net
| Reactive Site | Reaction Type | Potential Products |
| Thiol Group | Oxidation | Disulfides, Sulfinic acids, Sulfonic acids |
| Nucleophilic Addition | Thioethers, Thioesters | |
| Radical Addition | Products of Thiol-Ene/Yne reactions | |
| Biphenyl Core | Electrophilic Aromatic Substitution | Halogenated, nitrated, or acylated biphenyls |
| Metal-Catalyzed C-H Activation | Further functionalized biphenyl derivatives |
Advancement of Computational Tools for Predictive Chemical Design and Materials Discovery
Computational chemistry offers powerful tools to predict the properties of this compound and to guide experimental efforts, accelerating the discovery of new materials.
Emerging paradigms in this field include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the molecule's geometric and electronic structure, including bond lengths, angles, conformational preferences, and the energies of its frontier molecular orbitals (HOMO/LUMO). acs.org These predictions are vital for understanding its reactivity, optical properties, and behavior in electronic devices.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, particularly its self-assembly into larger structures, such as self-assembled monolayers (SAMs) on surfaces. nih.gov This can predict packing arrangements, monolayer stability, and interactions with solvent molecules.
High-Throughput Screening: Computational screening of virtual libraries of derivatives, where the butyl group or substitution patterns are varied, can rapidly identify candidates with optimized properties for specific applications, such as enhanced binding affinity or tailored electronic characteristics.
Mechanism Elucidation: Computational modeling can map out reaction energy profiles and identify transition states, offering fundamental insights into reaction mechanisms and selectivity, complementing experimental studies. researchgate.netacs.org
| Computational Method | Predicted Property/Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational spectra, reaction pathways |
| Molecular Dynamics (MD) | Self-assembly behavior on surfaces, conformational analysis, interaction with solvents |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties (e.g., solubility, boiling point) for related derivatives |
| Virtual Screening | Identification of derivatives with tailored electronic or binding properties |
Integration into Multi-Component Chemical Systems and Hybrid Functional Materials
The unique architecture of this compound makes it an excellent candidate for integration into complex chemical systems and the fabrication of advanced functional materials.
Future research should focus on its role as a:
Component in Self-Assembled Monolayers (SAMs): The thiol group serves as a robust anchor to gold and other metal surfaces. nih.gov The biphenyl unit provides a rigid, conducting spacer, while the terminal butyl group can be used to control surface energy, wettability, and intermolecular interactions within the monolayer. Research into mixed SAMs, where this molecule is combined with others, could create surfaces with patterned chemical functionality.
Ligand for Nanoparticles: As a capping agent for metal nanoparticles (e.g., gold, silver, quantum dots), it can provide stability and solubility in organic media. The biphenyl structure could influence the electronic communication between the nanoparticle core and its environment.
Building Block for Porous Materials: The rigid structure suggests its potential use as a functional linker or strut in the design of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). bldpharm.com The thiol group could be used for post-synthetic modification within the pores, introducing catalytic or sensing capabilities.
Precursor for Organic Electronics: Biphenyl units are common components in materials for optoelectronic devices. mdpi.com The thiol group allows for direct interfacing with electrodes, making this compound a potential component in molecular wires, organic thin-film transistors (OTFTs), or as a charge-transporting layer.
| Material System | Role of this compound | Potential Function |
| Self-Assembled Monolayers (SAMs) | Molecular building block | Surface modification, molecular electronics, biosensing |
| Metal Nanoparticles | Stabilizing ligand / Capping agent | Control of solubility, inter-particle interactions |
| Metal-Organic Frameworks (MOFs) | Functional organic linker | Gas storage, catalysis, chemical sensing |
| Organic Electronic Devices | Active layer component / Interfacial modifier | Charge transport, electrode work function modification |
Interdisciplinary Research with Broader Chemical and Material Science Applications
The full potential of this compound will be realized through interdisciplinary collaborations that bridge chemistry, physics, and materials science.
Emerging research themes include:
Molecular Electronics: Investigating the charge transport properties of single molecules or SAMs of this compound to assess its viability as a molecular wire or switch.
Sensor Technology: Designing chemical sensors where the thiol group acts as a recognition site for heavy metal ions or where changes in the biphenyl's environment (e.g., binding events) lead to a detectable optical or electronic signal.
Supramolecular Chemistry: Exploring the non-covalent interactions (e.g., π-π stacking of the biphenyl units) to guide the self-assembly of the molecule into well-defined nanostructures like vesicles, fibers, or gels. mdpi.com
Advanced Coatings: Developing functional coatings with tailored properties such as hydrophobicity, anti-fouling, or controlled friction, by leveraging the molecule's ability to form robust SAMs on various substrates.
The study of this compound, while in its early stages, is poised to contribute significantly to the broader field of functional materials. By pursuing these future research directions, the scientific community can unlock its full potential and pave the way for new technologies.
Q & A
Basic: What are the standard synthetic routes for 4'-Butyl-[1,1'-biphenyl]-3-thiol, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of biphenyl-thiol derivatives typically involves intermolecular condensation reactions. For example, analogous compounds like 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols are synthesized using 2-chloroacetic acid, oxalyl chloride, and bromo-diethylmalonate as precursors . Optimizing reaction conditions includes:
- Catalyst selection : Use Lewis acids or phase-transfer catalysts to enhance reactivity.
- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.
- Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate the thiol product.
Yield improvements may require iterative adjustments to solvent polarity (e.g., DMF or THF) and stoichiometric ratios of reactants.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR can confirm the biphenyl backbone and butyl/thiol substituents. Aromatic protons appear in the 6.5–7.5 ppm range, while the butyl group shows signals at 0.8–1.6 ppm .
- FT-IR : The S-H stretch (~2550 cm) and C-S vibrations (600–700 cm) verify thiol functionality.
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy, particularly for distinguishing isomers or detecting trace impurities .
Advanced: How can computational methods like DFT be applied to predict and validate the molecular structure of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations are critical for validating experimental data. For biphenyl derivatives:
- Geometry Optimization : Use B3LYP/6-311+G(d,p) basis sets to model the equilibrium geometry, including dihedral angles between phenyl rings .
- Vibrational Frequency Analysis : Compare computed IR spectra with experimental data to confirm functional groups.
- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity and charge distribution, which can explain intermolecular interactions in self-assembled monolayers (SAMs) .
DFT results should align with X-ray crystallography or NMR data to resolve structural ambiguities.
Advanced: What challenges arise in forming self-assembled monolayers (SAMs) with this compound, and how can deprotection strategies mitigate these issues?
Methodological Answer:
SAM formation often faces challenges due to:
- Oxidative Degradation : Thiols (-SH) oxidize to disulfides (-S-S-) in air. Solutions include working under inert atmospheres (N/Ar) and using reducing agents like TCEP .
- Deprotection Requirements : Thioacetate or thiophosphate precursors (e.g., compound 1 in ) require deprotection to generate free thiols. Hydrolysis with NaOH/EtOH or enzymatic cleavage can achieve this.
- Surface Adsorption Kinetics : Optimize solvent polarity (e.g., ethanol/water mixtures) and immersion time (12–24 hours) to ensure dense monolayer packing.
Advanced: How does the presence of the butyl substituent influence the electronic and steric properties of biphenyl-thiol derivatives in supramolecular systems?
Methodological Answer:
The butyl group impacts:
- Steric Effects : The bulky alkyl chain induces torsional strain in the biphenyl system, reducing conjugation between rings. This can be quantified via DFT-calculated dihedral angles .
- Electronic Effects : Electron-donating alkyl groups slightly increase HOMO energy, enhancing susceptibility to electrophilic attack. Cyclic voltammetry can measure redox potentials to confirm this .
- Self-Assembly Behavior : Long alkyl chains promote van der Waals interactions, improving SAM stability on gold surfaces. Contact angle measurements and AFM imaging validate monolayer hydrophobicity and morphology .
Advanced: How can researchers resolve contradictions between experimental and computational data for biphenyl-thiol derivatives?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects in Simulations : DFT calculations typically model gas-phase conditions. Incorporate solvent models (e.g., PCM for ethanol) to better match experimental NMR or UV-Vis data .
- Crystal Packing vs. Isolated Molecules : X-ray structures reflect intermolecular forces absent in simulations. Compare DFT-optimized geometries with solid-state data to identify packing-induced distortions .
- Dynamic Processes : MD simulations can model conformational flexibility (e.g., butyl chain rotation) that static DFT misses. Combine with variable-temperature NMR to validate dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
